Formylation of Dihydroapiol: High-Yield Synthesis
The synthesis of 4-methoxy-1,3-benzodioxole-5-carbaldehyde via formylation of dihydroapiol in the presence of SnCl₄ proceeds with a high isolated yield of 90% under the reported conditions [1]. This synthetic efficiency enables the compound's role as a practical intermediate for methoxy-substituted coenzyme Q analogs, where the methoxy group at the 4-position replaces the native methyl group found in natural coenzyme Q structures [1].
| Evidence Dimension | Synthetic yield of target aldehyde from precursor |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | Dihydroapiol formylation (no alternative aldehyde comparator reported in source) |
| Quantified Difference | High yield (90%) achieved under SnCl₄-catalyzed conditions |
| Conditions | Formylation of dihydroapiol with SnCl₄ catalyst; dihydroapiol derived from natural polyalkoxyallylbenzene apiol |
Why This Matters
A 90% isolated yield in a key formylation step reduces cost per gram of downstream coenzyme Q analogs and minimizes purification burden, directly impacting procurement economics.
- [1] Molbank. Synthesis of Methoxy-analogues of Coenzymes Q. M1676. 2023. View Source
